5-Bromothiophene-2-carboxaldehyde oxime, also known as 5-bromo-2-thiophenecarboxaldehyde oxime or (NE)-N-[(5-bromothiophen-2-yl)methylidene]hydroxylamine, is a derivative of 5-bromothiophene-2-carboxaldehyde. It can be synthesized through various methods, including the reaction of the corresponding aldehyde with hydroxylamine hydrochloride in the presence of a base []. The resulting oxime can be purified by recrystallization or column chromatography.
5-Bromothiophene-2-carboxaldehyde oxime is an organic compound characterized by the presence of a bromine atom, a thiophene ring, and an oxime functional group. Its molecular formula is CHBrNOS, and it has a molar mass of 206.06 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural features.
Research indicates that compounds containing oxime functionalities exhibit significant biological activities, including:
The synthesis of 5-bromothiophene-2-carboxaldehyde oxime typically involves several steps:
5-Bromothiophene-2-carboxaldehyde oxime finds applications in various fields:
Studies on the interactions of 5-bromothiophene-2-carboxaldehyde oxime with biological targets are essential for understanding its potential therapeutic applications. For instance, its interaction with acetylcholinesterase has been investigated, highlighting its potential role as a reactivator in cases of organophosphate poisoning .
Several compounds share structural similarities with 5-bromothiophene-2-carboxaldehyde oxime. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Bromothiophene-2-carboxaldehyde oxime | Similar brominated thiophene structure | Exhibits different reactivity patterns due to position |
5-Bromo-2-thiophenecarboxylic acid | Contains a carboxylic acid instead of an oxime | Potentially different biological activities |
5-Bromothiophene | Lacks the carboxaldehyde and oxime groups | Simpler structure; often used as a precursor |
These compounds illustrate the diversity within thiophene derivatives while emphasizing the unique characteristics brought by the oxime functional group in 5-bromothiophene-2-carboxaldehyde oxime.
The historical development of 5-Bromothiophene-2-carboxaldehyde oxime is intrinsically linked to the discovery and understanding of thiophene chemistry, which traces its origins to the late 19th century. Thiophene was first discovered by Viktor Meyer in 1882 as a contaminant in commercial benzene. The discovery occurred through a serendipitous observation when isatin, an indole derivative, formed a blue dye upon mixing with sulfuric acid and crude benzene, a reaction that had long been erroneously attributed to benzene itself. Viktor Meyer's systematic investigation revealed that thiophene was the actual substance responsible for this distinctive blue indophenin formation, marking a pivotal moment in heterocyclic chemistry.
The significance of thiophene derivatives in heterocyclic chemistry became increasingly apparent throughout the 20th century, particularly in the context of pharmaceutical development. Five-membered heterocycles containing sulfur, such as thiophene, emerged as essential structural components in various antibacterial drugs, with their physicochemical properties playing crucial roles in determining biological activity. The chronological development of thiophene-containing pharmaceuticals demonstrates the enduring importance of this heterocyclic system, with numerous Food and Drug Administration approved antibiotics incorporating thiophene or related five-membered heterocycles in their molecular structures.
The oxime functional group, which characterizes the second major structural component of 5-Bromothiophene-2-carboxaldehyde oxime, has its own rich historical context within organic chemistry. Oximes were first systematically studied in the 19th century, with the term "oxime" itself being a combination of "oxygen" and "imine". The classical method of oxime synthesis involves the treatment of hydroxylamine with aldehydes or ketones, a methodology that remains fundamental to contemporary synthetic approaches. The development of oxime chemistry has been particularly significant in the fields of analytical chemistry, where oximes serve as important derivatizing agents, and in medicinal chemistry, where they function as pharmacophores with diverse biological activities.
5-Bromothiophene-2-carboxaldehyde oxime belongs to the classification of heterocyclic compounds, specifically those containing sulfur in the aromatic ring structure of thiophene. The compound is further classified as an oxime due to the presence of the characteristic functional group (C=N-OH) derived from the corresponding aldehyde. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound officially designated as (NE)-N-[(5-bromothiophen-2-yl)methylidene]hydroxylamine.
The structural architecture of this compound can be analyzed through several key parameters that define its molecular geometry and electronic properties. The thiophene ring system exhibits a planar pentagonal structure with six π electrons distributed over five sp2 hybridized atoms. The bond angles within the thiophene ring demonstrate characteristic values: the bond angle at the sulfur atom measures approximately 93°, the C-C-S angle is around 109°, and the remaining carbon atoms exhibit bond angles of approximately 114°. The C-C bond lengths to carbons adjacent to sulfur measure about 1.34 Å, while the C-S bond length extends to approximately 1.70 Å, and other C-C bonds measure about 1.41 Å.
The following table summarizes the fundamental structural and physical properties of 5-Bromothiophene-2-carboxaldehyde oxime:
The stereochemical considerations of 5-Bromothiophene-2-carboxaldehyde oxime involve the geometric isomerism possible around the oxime double bond. Oximes can exist in different geometric stereoisomeric forms according to the E/Z configuration, particularly when the substituents on the central carbon differ from each other. The E configuration, denoted in the systematic name, indicates the spatial arrangement of the substituents around the C=N double bond, which can significantly influence the compound's reactivity and biological activity.
5-Bromothiophene-2-carboxaldehyde oxime occupies a position of considerable importance in organic synthesis due to the unique reactivity profiles conferred by both its thiophene core and oxime functionality. The compound serves as a versatile building block in medicinal chemistry, where the combination of heterocyclic and oxime features provides multiple opportunities for structural modification and pharmacological optimization. The presence of the bromine atom at the 5-position of the thiophene ring creates additional synthetic possibilities through cross-coupling reactions and nucleophilic substitution processes.
The synthetic utility of thiophene derivatives in general, and brominated thiophenes in particular, stems from their ability to participate in a wide range of chemical transformations. Thiophenes demonstrate reactivity patterns that closely resemble those of benzene derivatives while offering additional functionalization opportunities through the sulfur heteroatom. The high reactivity of thiophene toward sulfonation provides a basis for various synthetic manipulations and separation techniques. Furthermore, the aromatic character of thiophene, evidenced by its extensive substitution reactions, makes it an attractive scaffold for the construction of more complex molecular architectures.
The oxime functional group contributes its own set of synthetic advantages to the compound's utility. Oximes can participate in various chemical reactions, including rearrangement and condensation reactions, making them versatile building blocks in medicinal chemistry. The oxime functionality exhibits characteristic infrared spectroscopic bands at 3600 cm⁻¹ for O-H stretching, 1665 cm⁻¹ for C=N stretching, and 945 cm⁻¹ for N-O stretching, providing reliable analytical markers for structural confirmation.
Recent research has demonstrated the potential of thiophene oxime derivatives in the development of central nervous system-active therapeutics, particularly as cholinesterase-targeted compounds. New furan, thiophene, and triazole oximes have been synthesized through several-step reaction paths to investigate their potential for treating organophosphorus compound poisoning. These studies highlight the continued relevance of thiophene oxime chemistry in addressing contemporary pharmaceutical challenges.
The synthesis of 5-Bromothiophene-2-carboxaldehyde oxime typically involves a multi-step process beginning with the bromination of thiophene, followed by formylation to produce the corresponding aldehyde, and concluding with oximation through reaction with hydroxylamine hydrochloride. This synthetic pathway demonstrates the accessibility of the compound through established methodologies while also illustrating the modular approach possible in thiophene chemistry.
The significance of five-membered heterocycles in pharmaceutical development cannot be overstated, as evidenced by the extensive incorporation of such systems in Food and Drug Administration-approved antibiotics. The strategic incorporation of heterocyclic rings into drug molecules serves to optimize potency and selectivity through bioisosterism while also modifying pharmacokinetic and toxicological properties. In this context, 5-Bromothiophene-2-carboxaldehyde oxime represents a compound that embodies the principles of rational drug design through the combination of proven heterocyclic motifs.